molecular formula C21H24N4O B6422253 3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide CAS No. 374630-43-0

3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide

Cat. No.: B6422253
CAS No.: 374630-43-0
M. Wt: 348.4 g/mol
InChI Key: HOFSJDNDSGLJDQ-FSJBWODESA-N
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Description

3-(1H-1,3-Benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a substituted phenyl group via a methylene hydrazide bridge. This compound’s synthesis likely involves a Schiff base condensation between 3-(1H-benzimidazol-1-yl)-2-methylpropanehydrazide and 4-isopropylbenzaldehyde, a method analogous to other hydrazide derivatives .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15(2)18-10-8-17(9-11-18)12-23-24-21(26)16(3)13-25-14-22-19-6-4-5-7-20(19)25/h4-12,14-16H,13H2,1-3H3,(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFSJDNDSGLJDQ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(C)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(C)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide is a derivative of benzodiazole and hydrazide, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

Key Properties

PropertyValue
Molecular FormulaC20H24N4O
Molecular Weight336.43 g/mol
IUPAC NameThis compound
AppearanceOff-white solid

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. For instance, structural modifications based on the benzodiazole scaffold have shown promising results in inhibiting the proliferation of cancer cells.

Case Study:
In a study examining derivatives of hydrazides, it was found that compounds similar to the target compound exhibited IC50 values in the low micromolar range against MCF-7 human breast cancer cells, indicating significant antiproliferative activity .

CompoundIC50 (µM)Cell Line
3-(Benzodiazol)0.56MCF-7

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis in cancer cells. The compound acts similarly to known microtubule-targeting agents like paclitaxel, disrupting normal cellular functions and leading to cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, 3-(1H-1,3-benzodiazol-1-yl) derivatives have been investigated for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacological Applications

The compound has been noted for its potential applications in treating various diseases due to its diverse biological activities. The synthesis of derivatives through reactions such as the Mannich reaction has led to enhanced pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest structural analogs are hydrazides incorporating benzimidazole, benzotriazole, or pyrazole heterocycles with varying aryl substituents. Key differences in substituents and heterocyclic cores influence electronic properties and bioactivity:

Compound Heterocycle Substituent on Aryl Group Molecular Weight Key Spectral Data (C=N stretch, IR cm⁻¹)
Target Compound Benzimidazole (1H-1,3-benzodiazol-1-yl) 4-(propan-2-yl)phenyl 377.45 ~1595–1602 (predicted)
3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide Benzimidazole 4-(diethylamino)phenyl 405.50 1596
3-(1H-Benzotriazol-1-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]propanehydrazide Benzotriazole 2-methoxyphenyl 349.39 1595
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide Pyrazole 3-ethoxy-2-hydroxyphenyl 342.38 1602
  • Hydrogen Bonding : The benzimidazole core provides stronger hydrogen-bonding capacity than benzotriazole or pyrazole derivatives, which may improve target binding .

Computational Insights

  • DFT Studies : The Colle-Salvetti correlation-energy functional () and exact-exchange methods () predict that electron-rich substituents (e.g., isopropyl) lower the LUMO energy, increasing electrophilic reactivity .
  • Molecular Docking : Tools like Multiwfn () could model the target’s binding to microbial enzymes, leveraging its benzimidazole core for interactions with active-site residues .

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